molecular formula C12H11NO B13029439 3-Methoxy-2-phenylpyridine CAS No. 53698-49-0

3-Methoxy-2-phenylpyridine

Cat. No.: B13029439
CAS No.: 53698-49-0
M. Wt: 185.22 g/mol
InChI Key: VJHVLELNDFVKMS-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenylpyridine is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a methoxy group is attached to the third carbon and a phenyl group is attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-phenylpyridine typically involves the reaction of 3-aminomethoxypyridines with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

    Reduction: The compound can be reduced to form 3-methoxy-2-phenylpiperidine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like peroxides or oxone are used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 3-Methoxy-2-phenylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenylpyridine involves its interaction with various molecular targets. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    3-Methoxypyridine: Lacks the phenyl group, affecting its overall properties.

    2-Methoxy-3-phenylpyridine: A positional isomer with different chemical and biological characteristics.

Uniqueness: 3-Methoxy-2-phenylpyridine is unique due to the presence of both methoxy and phenyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

53698-49-0

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-methoxy-2-phenylpyridine

InChI

InChI=1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

VJHVLELNDFVKMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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